N,N-Bis(PEG2-azide)-N-PEG2-oxyamine
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Overview
Description
N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a branched polyethylene glycol (PEG) derivative with azide and oxyamine functional groups. This compound is widely used in bioconjugation, drug delivery, and click chemistry due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine typically involves the reaction of PEG derivatives with azide and oxyamine groups. One common method is the reaction of PEG2-amine with PEG2-azide under suitable conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of PEG derivatives, their functionalization with azide and oxyamine groups, and subsequent purification using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-PEG2-oxyamine undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The oxyamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like DMF or water.
Reduction: Hydrogen gas or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Click Chemistry: Triazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxyamine derivatives.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine involves its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
Oxyamine Group: Engages in nucleophilic substitution reactions to form covalent bonds with electrophiles.
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG2)-N-bis(PEG4-Acid): A similar compound with azide and carboxylic acid groups.
N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester): Contains azide and t-butyl ester groups.
Uniqueness
N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is unique due to its combination of azide and oxyamine groups, which allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
O-[2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]propoxy]ethoxy]ethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N8O7/c20-25-23-2-8-29-13-15-31-10-5-27(4-1-7-28-12-17-33-18-19-34-22)6-11-32-16-14-30-9-3-24-26-21/h1-19,22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJGFAUQFVCSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-])COCCOCCON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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